1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide
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Overview
Description
1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidinium core and a hydroxydiphenylacetyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxydiphenylacetyl Intermediate: This step involves the reaction of diphenylacetic acid with a suitable hydroxylating agent under controlled conditions to form the hydroxydiphenylacetyl intermediate.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with an appropriate alkylating agent to introduce the ethyl group.
Coupling Reaction: The final step involves the coupling of the hydroxydiphenylacetyl intermediate with the alkylated piperidine under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Hydroxyphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide
- 1-(2-(Hydroxydiphenylacetyl)oxy)ethyl)-1-ethylpiperidinium iodide
- 1-(2-(Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpyrrolidinium iodide
Uniqueness
1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3478-16-8 |
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Molecular Formula |
C22H28INO3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H28NO3.HI/c1-23(15-9-4-10-16-23)17-18-26-21(24)22(25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,25H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
UTYLHHCVTDINDN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
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